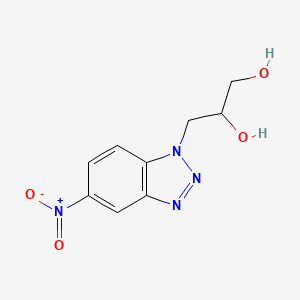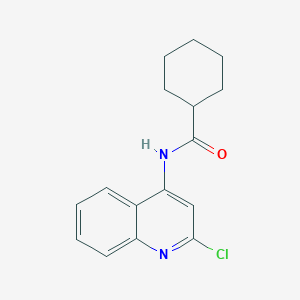
N-(2-chloroquinolin-4-yl)cyclohexanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chloroquinolin-4-yl)cyclohexanecarboxamide is a synthetic compound belonging to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, particularly due to their antimalarial, antibacterial, and anticancer properties . This compound, specifically, has been studied for its potential biological activities and its role in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloroquinolin-4-yl)cyclohexanecarboxamide typically involves the reaction of 2-chloroquinoline with cyclohexanecarboxylic acid or its derivatives. One common method includes the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond under mild conditions . The reaction is usually carried out in an organic solvent like dichloromethane or DMF (dimethylformamide) at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. Techniques such as microwave-assisted synthesis can be employed to reduce reaction times and improve efficiency . Additionally, the use of continuous flow reactors can enhance the scalability and reproducibility of the synthesis process.
化学反応の分析
Types of Reactions
N-(2-chloroquinolin-4-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced quinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Amino or thioquinoline derivatives.
科学的研究の応用
N-(2-chloroquinolin-4-yl)cyclohexanecarboxamide has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and antimalarial activities.
Medicine: Investigated for its anticancer properties, particularly against breast and colon cancer cell lines.
Industry: Utilized in the development of insecticidal agents targeting mosquito vectors of malaria and dengue.
作用機序
The mechanism of action of N-(2-chloroquinolin-4-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. In the case of its antimalarial activity, the compound is believed to interfere with the heme detoxification process in the malaria parasite, leading to the accumulation of toxic heme and subsequent parasite death . For its anticancer activity, the compound may induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell proliferation and survival.
類似化合物との比較
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Quinoline N-oxides: Oxidized derivatives of quinoline with potential biological activities.
Aminoquinolines: Substituted quinolines with amino groups, known for their antimalarial and anticancer properties.
Uniqueness
N-(2-chloroquinolin-4-yl)cyclohexanecarboxamide stands out due to its unique combination of a chloroquinoline moiety and a cyclohexanecarboxamide group, which may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives.
特性
分子式 |
C16H17ClN2O |
|---|---|
分子量 |
288.77 g/mol |
IUPAC名 |
N-(2-chloroquinolin-4-yl)cyclohexanecarboxamide |
InChI |
InChI=1S/C16H17ClN2O/c17-15-10-14(12-8-4-5-9-13(12)18-15)19-16(20)11-6-2-1-3-7-11/h4-5,8-11H,1-3,6-7H2,(H,18,19,20) |
InChIキー |
DQWAWNASXOCQIQ-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)C(=O)NC2=CC(=NC3=CC=CC=C32)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


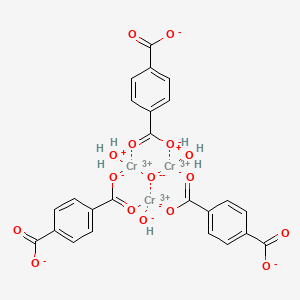
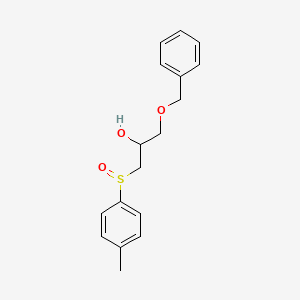
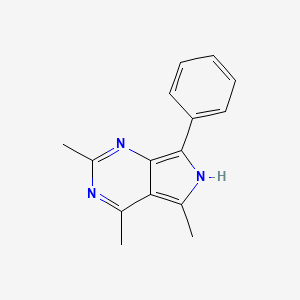
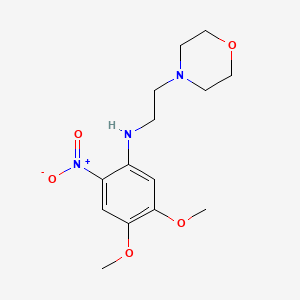
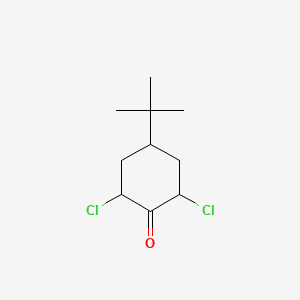
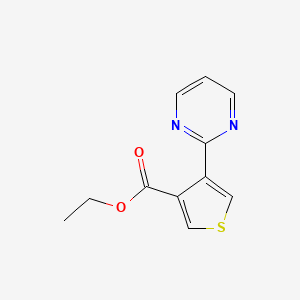
![exo-2-Ethyl-2-methyl-2-azoniabicyclo[2.2.1]heptane iodide](/img/structure/B14013910.png)

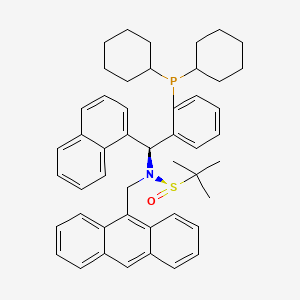

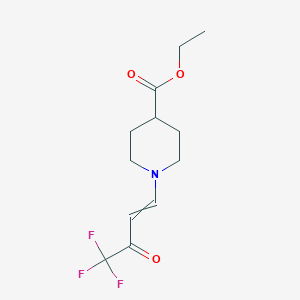
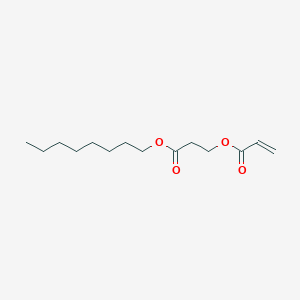
![2-[(4-Chlorophenyl)methylsulfanyl]pyrimidin-4-amine](/img/structure/B14013928.png)
